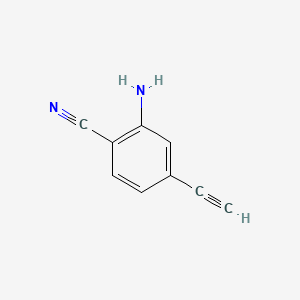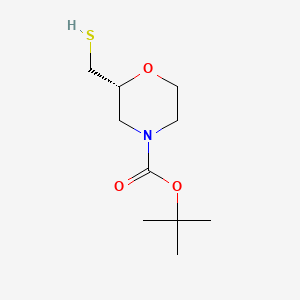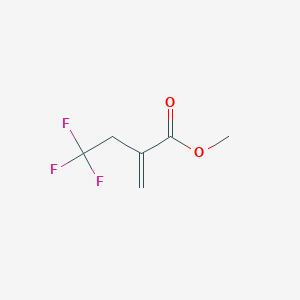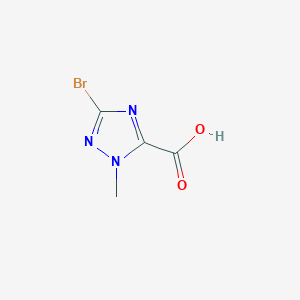![molecular formula C11H14ClNO3 B13498151 benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a chloro-substituted hydroxypropyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-3-chloro-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+(2S)-3-chloro-2-hydroxypropylamine→Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)
Oxidation: Oxidizing agents (e.g., PCC), solvent (e.g., dichloromethane)
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Major Products Formed
Substitution: N-substituted carbamates
Oxidation: Carbonyl derivatives
Reduction: Amines
科学研究应用
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a protecting group in peptide synthesis.
作用机制
The mechanism of action of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the chloro and hydroxypropyl groups, making it less versatile in certain reactions.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group but requires stronger acidic conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group that can be removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is unique due to its combination of functional groups, which allows for a broader range of chemical transformations. The presence of the chloro and hydroxypropyl groups provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H14ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1 |
InChI 键 |
GIUGNTQXZOLIHW-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CCl)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)

![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)




